

Cy3 Fluorophore: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Cy3-PEG7-SCO

Cat. No.: B12369099

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This in-depth guide provides a detailed overview of the Cy3 fluorophore, a widely used cyanine dye in biological research. Tailored for researchers, scientists, and drug development professionals, this document covers its core spectroscopic properties, common applications, and detailed experimental protocols.

Core Spectroscopic and Physicochemical Properties

Cyanine 3 (Cy3) is a bright, orange-red fluorescent dye valued for its stability and versatility in labeling proteins, nucleic acids, and other biomolecules.^[1] Its fluorescence is largely insensitive to pH variations between pH 4 and 10.^{[2][3]} Cy3 is compatible with standard 532 nm laser lines and can be visualized using TRITC (tetramethylrhodamine) filter sets.^{[1][4][5]}

Below is a summary of the key quantitative data for the Cy3 fluorophore.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~550 - 555 nm	In the green region of the visible spectrum. [2] [6] [7] [8] [9]
Emission Maximum (λ_{em})	~568 - 570 nm	Emits bright orange-red fluorescence. [1] [6] [7] [9]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates a high ability to absorb light. [7] [10]
Quantum Yield (Φ)	0.15 - 0.24	Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment. [7] [10] [11]
Molecular Weight	~627 g/mol	[7]

Key Applications in Research

Cy3's robust fluorescent properties and amenability to conjugation make it a workhorse in various molecular and cellular biology techniques:

- Fluorescence Microscopy:** Cy3 is extensively used for high-resolution imaging of cells and tissues.[\[6\]](#) Its high sensitivity allows for the detection of low-abundance targets.[\[6\]](#) It is a common label for antibodies in immunocytochemistry (ICC) and for nucleic acid probes in fluorescence in situ hybridization (FISH).[\[1\]](#)[\[9\]](#)
- Flow Cytometry:** Cy3-labeled antibodies are employed to analyze and sort cells based on the expression of specific surface or intracellular markers.[\[6\]](#)[\[9\]](#) While functional, it is noted to be less intensely fluorescent than larger dyes like Phycoerythrin (PE) or Allophycocyanin (APC) often favored in this application.[\[12\]](#)
- Nucleic Acid Labeling:** The dye is frequently used to label DNA and RNA probes for applications such as microarray analysis and FISH, enabling the visualization and quantification of specific sequences.[\[1\]](#)[\[13\]](#)

- DNA Sequencing: Cy3 plays a role in some sequencing-by-synthesis methodologies, where its fluorescence signals the incorporation of labeled nucleotides.[\[6\]](#)

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of Cy3. Below are protocols for common experimental procedures.

Protocol 1: Covalent Labeling of Antibodies with Cy3 NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on antibodies or other proteins using an amine-reactive Cy3 N-hydroxysuccinimide (NHS) ester.

A. Reagent Preparation:

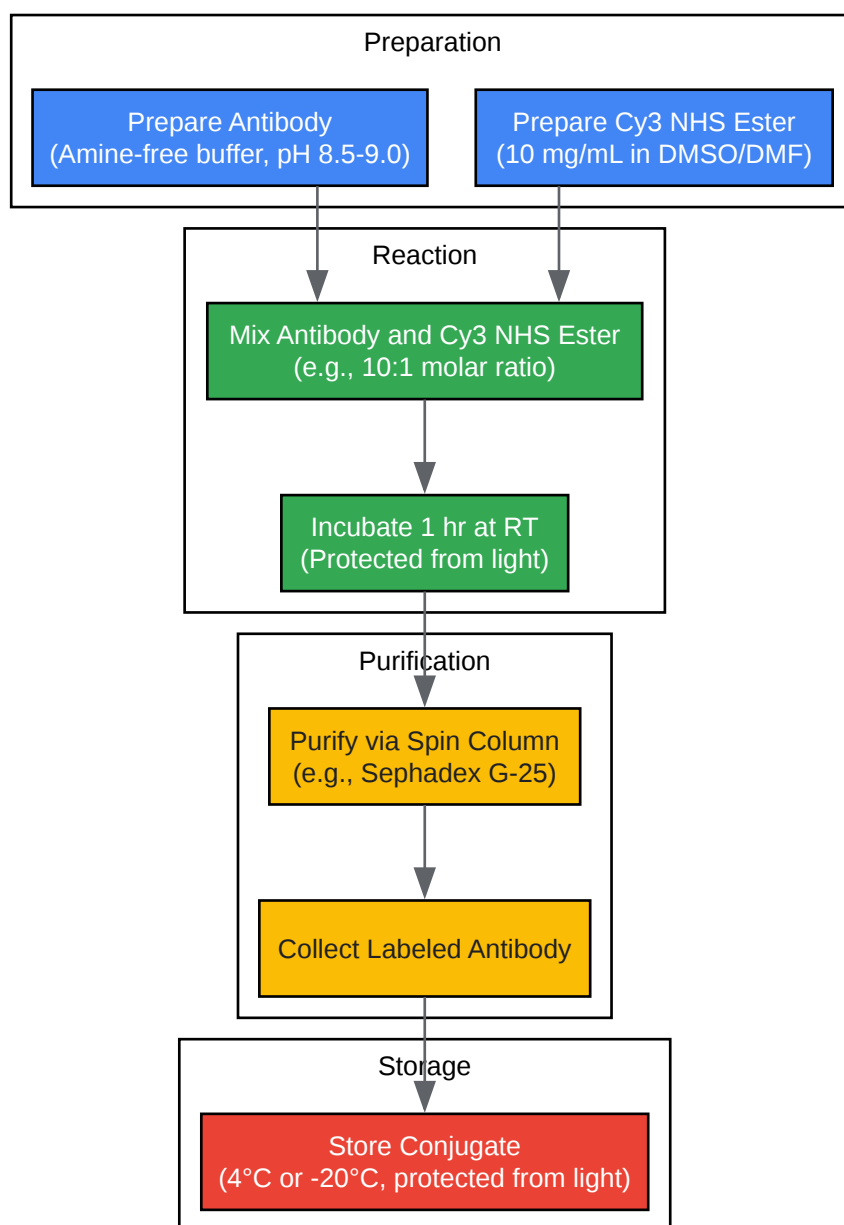
- Antibody Preparation: The antibody solution should be in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate). Buffers containing Tris or glycine will interfere with the labeling reaction and must be removed by dialysis or buffer exchange.[\[14\]](#) The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.[\[15\]](#)
- Cy3 NHS Ester Stock Solution: Immediately before use, dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[\[16\]](#) Vortex thoroughly to ensure the dye is completely dissolved.[\[16\]](#)

B. Labeling Reaction:

- Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate.[\[14\]](#)[\[15\]](#) This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[\[2\]](#)
- Add the dissolved Cy3 NHS ester to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[\[15\]](#) The optimal ratio may need to be determined empirically for each protein.
- Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[\[14\]](#)[\[16\]](#)

C. Purification of the Labeled Antibody:

- Following incubation, the unconjugated "free" dye must be separated from the labeled antibody. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 spin column.[\[16\]](#)
- Apply the reaction mixture to a pre-equilibrated spin column.[\[14\]](#)
- Centrifuge according to the manufacturer's instructions to elute the larger, labeled antibody while retaining the smaller, free dye molecules in the column resin.[\[14\]](#)
- The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[\[14\]](#)



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Workflow for Labeling Proteins with Cy3 NHS Ester.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a Cy3-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in fixed and permeabilized adherent cells.

A. Cell Preparation:

- Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
- Wash the cells gently with Phosphate Buffered Saline (PBS).
- Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
- Wash the cells three times with PBS.

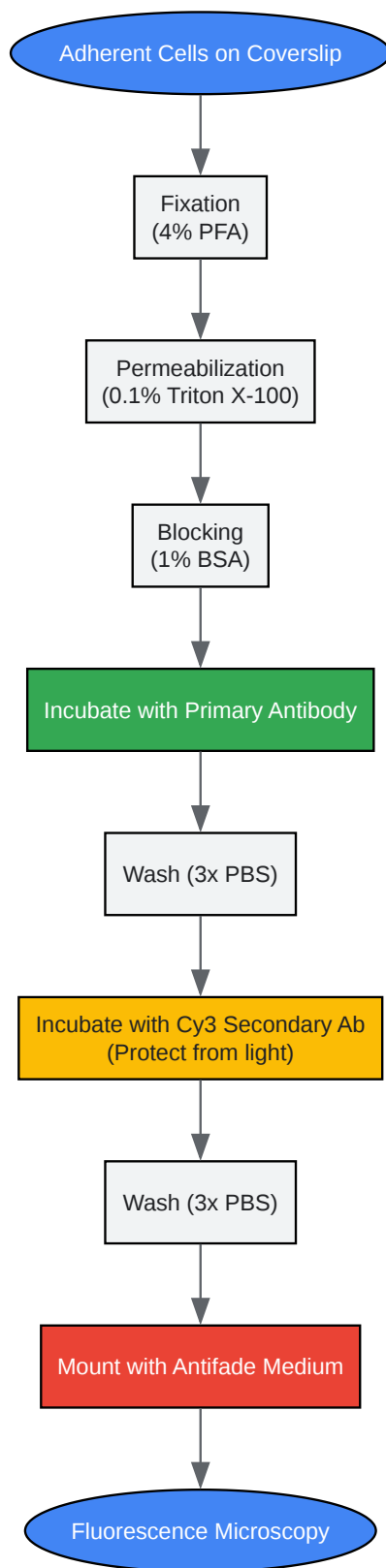
B. Staining Procedure:

- Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
- Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
- Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer. Apply the diluted primary antibody to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS to remove unbound primary antibody.
- Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Apply and incubate for 1 hour at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS, protected from light.

C. Mounting and Imaging:

- Mount the coverslip onto a microscope slide using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.[\[13\]](#)
- Seal the edges of the coverslip with clear nail varnish.[\[13\]](#)

- Visualize the sample using a fluorescence microscope equipped with appropriate filters for Cy3 (and DAPI, if used).[\[13\]](#)



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Immunofluorescence Staining Workflow using a Cy3 conjugate.

Protocol 3: Flow Cytometry Staining and Analysis

This protocol provides a general workflow for staining a cell suspension with a Cy3-conjugated antibody for flow cytometric analysis.

A. Sample Preparation:

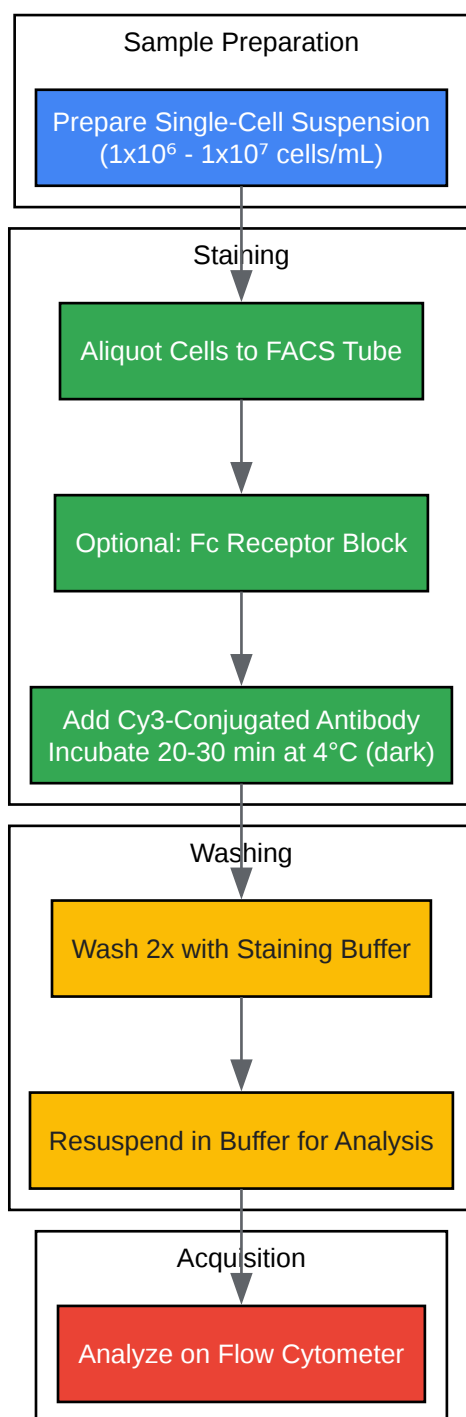
- Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).[17]
- Ensure the final cell preparation is a homogenous suspension free of clumps, with a density of 1×10^6 to 1×10^7 cells/mL in a suitable staining buffer (e.g., PBS with 2% BSA).[17]
- Determine cell viability; it should ideally be above 90%.

B. Staining Protocol:

- Transfer a known number of cells (e.g., 1×10^6) into a 5 mL FACS tube.
- Blocking (Optional but Recommended): To prevent non-specific binding to Fc receptors, you can add an Fc block and incubate according to the manufacturer's instructions.
- Antibody Incubation: Add the predetermined optimal amount of the Cy3-conjugated antibody to the cell suspension.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[18]
- Washing: Add 1-2 mL of staining buffer to the tube, centrifuge the cells (e.g., 500 x g for 5 minutes at 4°C), and carefully decant the supernatant.[18] Repeat the wash step.[18]
- Resuspension: Resuspend the cell pellet in an appropriate volume of buffer (e.g., 300-500 μ L) for analysis.[18]

C. Data Acquisition:

- Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Cy3 excitation and emission (e.g., a 532 nm or 561 nm laser).
- If samples are not analyzed immediately, they can be fixed with 1-4% PFA, which preserves the cells for several days when stored at 4°C. Note that fixation will kill the cells.



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General Workflow for Flow Cytometry using Cy3.

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